molecular formula C26H23FN2O2 B11494409 11-(2-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11494409
M. Wt: 414.5 g/mol
InChI Key: QKTHSKTZYVXHRA-UHFFFAOYSA-N
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Description

11-(2-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes a fluorophenyl group and a methoxyphenyl group attached to a hexahydro-dibenzo-diazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo-diazepinone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo-diazepinone core.

    Introduction of the fluorophenyl group: This can be achieved through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the dibenzo-diazepinone core in the presence of a base.

    Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate compound with a methoxyphenyl halide under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

11-(2-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-(2-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Biochemistry: The compound is used to study enzyme interactions and receptor binding, providing insights into its mechanism of action.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 11-(2-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating neurotransmitter activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.

    Lorazepam: A benzodiazepine with applications in the treatment of anxiety disorders.

Uniqueness

11-(2-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the presence of both fluorophenyl and methoxyphenyl groups. These structural elements may confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H23FN2O2

Molecular Weight

414.5 g/mol

IUPAC Name

6-(2-fluorophenyl)-9-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H23FN2O2/c1-31-18-8-6-7-16(13-18)17-14-23-25(24(30)15-17)26(19-9-2-3-10-20(19)27)29-22-12-5-4-11-21(22)28-23/h2-13,17,26,28-29H,14-15H2,1H3

InChI Key

QKTHSKTZYVXHRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5F)C(=O)C2

Origin of Product

United States

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